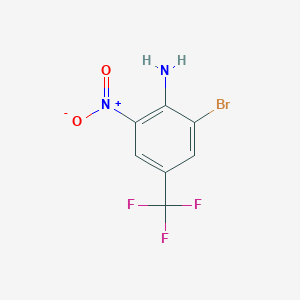

4-Amino-3-bromo-5-nitrobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZMWPRSGJTLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150313 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-71-1 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113170711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Strategies for Regioselective Functionalization of Benzotrifluoride (B45747) Systems

Regioselective functionalization is paramount in constructing complex aromatic molecules. The directing effects of the substituents on the benzotrifluoride ring determine the position of incoming groups during electrophilic aromatic substitution reactions. Activating groups, which donate electron density, typically direct new substituents to the ortho and para positions. libretexts.orgorganicchemistrytutor.comlibretexts.org Conversely, deactivating groups, which withdraw electron density, direct incoming groups to the meta position. libretexts.orgorganicchemistrytutor.com The trifluoromethyl (CF₃) group is a powerful deactivating, meta-directing group due to its strong inductive electron-withdrawing effect. uomustansiriyah.edu.iq

| Substituent | Classification | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -R (Alkyl) | Weakly Activating | Ortho, Para |

| -Br, -Cl, -I (Halogens) | Weakly Deactivating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -C=O (Carbonyl) | Moderately Deactivating | Meta |

The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a foundational step in the synthesis of benzotrifluoride derivatives. A variety of methods have been developed, ranging from classical industrial processes to modern catalytic reactions.

Historically, the Swarts reaction, which involves reacting a benzotrichloride (B165768) with antimony fluorides (SbF₃), was a common method. wikipedia.org A more widely utilized industrial process involves a chloride-fluoride exchange reaction on a trichloromethyl group using hydrogen fluoride (B91410) (HF), often with a catalyst. google.com

Modern synthetic chemistry offers milder and more versatile approaches. Copper-mediated cross-coupling reactions are particularly notable. These methods often utilize a trifluoromethyl source like potassium trifluoroacetate (B77799) (CF₃CO₂K) or trifluoroiodomethane (CF₃I) in the presence of a copper(I) salt to trifluoromethylate aryl halides. wikipedia.orgnih.gov Recent advancements have also introduced photoredox catalysis, which can employ reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under mild, room-temperature conditions with a light source. wikipedia.org

| Method | Trifluoromethyl Source | Typical Substrate | Key Features |

|---|---|---|---|

| Halide Exchange | HF | Benzotrichloride | Industrial scale, harsh conditions. google.com |

| Copper-Mediated Coupling | CF₃CO₂K, CF₃I | Aryl Halide (I, Br) | Good yields, requires stoichiometric copper. nih.govresearchgate.net |

| Photoredox Catalysis | CF₃SO₂Cl | Arene (C-H) | Mild conditions, radical mechanism. wikipedia.org |

| Direct Trifluoromethylation | CCl₄ / HF | Arene | Uses inexpensive reagents, requires strong acid catalyst. google.com |

Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. cardiff.ac.uk The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). googleapis.com

The regioselectivity of nitration is governed by the electronic properties of the substituents already present on the aromatic ring. uomustansiriyah.edu.iqgoogle.com For a benzotrifluoride system, the CF₃ group is strongly deactivating and meta-directing. Therefore, direct nitration of benzotrifluoride predominantly yields 3-nitrobenzotrifluoride. When other substituents are present, their combined directing effects must be considered. For example, in a molecule containing both a strongly activating ortho, para-director (like an amino group) and a deactivating meta-director (like a CF₃ group), the activating group's influence will typically dominate the outcome of the reaction. libretexts.org

The bromination of aromatic rings, another key electrophilic substitution, also depends heavily on the nature of the ring's substituents. For activated rings, molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is often sufficient. However, for deactivated rings, such as those containing nitro or trifluoromethyl groups, more potent brominating agents are required.

Effective bromination of deactivated aromatics can be achieved using N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated H₂SO₄. A patent for the synthesis of a related compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, describes the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a biphasic mixture with sulfuric acid, demonstrating a method for functionalizing a doubly deactivated ring. chemicalbook.com The regiochemical outcome is dictated by the directing effects of the existing groups. For a substrate like 3-nitrobenzotrifluoride, both the CF₃ and NO₂ groups are meta-directing. They cooperatively direct the incoming electrophile (Br⁺) to the C5 position, which is meta to both groups.

The installation of an amino (NH₂) group onto a polysubstituted aromatic ring is most commonly and efficiently achieved through the reduction of a pre-existing nitro group. researchgate.net This transformation is highly valued for its chemoselectivity, as modern reagents can selectively reduce the nitro group while leaving other sensitive functionalities, such as halogens or carbonyls, intact. organic-chemistry.orgsci-hub.se

A wide range of reducing agents can be employed for this purpose. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is also a very effective and clean method. sci-hub.se More recent developments include the use of reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an iron catalyst or sodium borohydride (B1222165) with a transition metal complex, which can offer excellent yields and selectivity under mild conditions. jsynthchem.comchemicalbook.com While the term "stereoselective" is critical in chiral synthesis, it is not applicable to the synthesis of the achiral target molecule 4-amino-3-bromo-5-nitrobenzotrifluoride. The key consideration here is chemoselectivity. organic-chemistry.org

Convergent and Sequential Synthesis Approaches to this compound

The synthesis of a molecule with a specific substitution pattern like this compound requires a carefully planned sequential approach, where functional groups are introduced in a specific order to exploit their directing effects.

A plausible and efficient synthetic route begins with 4-aminobenzotrifluoride.

Bromination : The first step is the electrophilic bromination of 4-aminobenzotrifluoride. The amino group (-NH₂) is a powerful activating, ortho, para-director. Since the para position is occupied by the CF₃ group, bromination is directed to one of the ortho positions (C3 or C5). This regioselectively yields 4-amino-3-bromobenzotrifluoride.

Nitration : The subsequent step is the nitration of 4-amino-3-bromobenzotrifluoride. In this intermediate, the directing effects of three substituents must be considered. The amino group remains the most powerful activating and ortho, para-directing group. The bromo group is a deactivating ortho, para-director, and the CF₃ group is a deactivating meta-director. The powerful activating effect of the amino group dominates, directing the incoming nitronium ion. The positions ortho to the amino group are C3 (blocked by bromine) and C5. Therefore, nitration occurs selectively at the C5 position, yielding the final product, this compound.

This sequential strategy highlights how a logical ordering of reactions based on substituent directing effects can achieve a complex substitution pattern that would be inaccessible through other routes.

Late-stage functionalization (LSF) is a synthetic strategy focused on introducing key functional groups onto a complex molecular scaffold late in a synthetic sequence. nih.govacs.org This approach is highly valuable in medicinal chemistry and materials science as it allows for the rapid generation of analogues from a common, advanced intermediate without requiring a complete de novo synthesis for each target molecule. nih.gov

The sequential synthesis of this compound described above can be viewed through the lens of LSF. The core structure, 4-aminobenzotrifluoride, is a relatively complex starting material that undergoes late-stage C-H functionalization via bromination and then nitration to install the final functional groups. This avoids having to carry sensitive nitro and bromo groups through multiple earlier synthetic steps.

Modern LSF often involves advanced catalytic methods for direct C-H activation, which can offer alternative pathways with high selectivity. nih.govacs.org For instance, transition-metal-catalyzed C-H amination or halogenation could potentially be used to modify a benzotrifluoride core, sometimes offering regioselectivity that is complementary to classical electrophilic substitution. researchgate.netchemrxiv.orgsemanticscholar.org These cutting-edge techniques represent the forefront of synthetic strategy, aiming to build molecular complexity with maximum efficiency and precision. nih.gov

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. rsc.orgbohrium.com In a cascade reaction, multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. units.itrsc.org While a specific multi-component or cascade synthesis for this compound has not been extensively reported, the principles of these reactions can be applied to the conceptual design of its synthesis.

A hypothetical cascade approach to a related polysubstituted aniline (B41778) scaffold could involve the reaction of a suitable benzotrifluoride precursor with other reactants in a one-pot process. For instance, gold-catalyzed domino reactions have been developed for the synthesis of substituted anilines from two different alkyne molecules and a nitrogen source, proceeding through a pyrrole (B145914) synthesis and a subsequent Diels-Alder reaction. rsc.orgbohrium.comresearchgate.net Such a strategy, if adapted, could potentially assemble a highly substituted benzotrifluoride core in a highly efficient manner.

Another potential cascade pathway could involve a Michael addition of an amine to a suitably activated precursor, followed by an intramolecular cyclization and subsequent aromatization. While direct examples for the target molecule are scarce, similar metal-free cascade Michael/SN2/aromatization reactions have been used to construct other complex nitrogen-containing heterocyclic compounds.

The development of such cascade reactions for the synthesis of functionalized benzotrifluorides remains an active area of research. The key challenge lies in the design of precursors that can undergo a sequence of selective transformations under a single set of reaction conditions to yield the desired product.

Green Chemistry Principles in the Synthesis of Functionalized Benzotrifluorides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. digitellinc.comresearchgate.net The synthesis of functionalized benzotrifluorides, including this compound, traditionally involves reactions such as nitration and bromination, which can utilize hazardous reagents and produce significant waste.

The nitration of benzotrifluoride derivatives is a key step in the synthesis of the target molecule's precursors. google.comgoogle.com Conventional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates large amounts of acidic waste. Greener alternatives to this process are being explored, such as the use of solid acid catalysts or milder nitrating agents to reduce the environmental burden. researchgate.net Photochemical nitration has also been investigated as a green alternative for certain aromatic compounds. researchgate.net

Similarly, electrophilic bromination of aromatic rings often uses elemental bromine, which is toxic and corrosive. rsc.org Greener bromination methods seek to replace molecular bromine with safer alternatives. One approach is the in situ generation of the brominating species from less hazardous precursors, such as sodium bromide (NaBr) and an oxidant like sodium perborate (B1237305) or hydrogen peroxide. digitellinc.comnih.gov The use of heterogeneous catalysts, such as zeolites, can also facilitate cleaner bromination reactions that are easier to work up and minimize waste. rsc.org

The choice of solvent is another critical aspect of green synthesis. Benzotrifluoride itself has been proposed as a more environmentally friendly solvent compared to chlorinated solvents like dichloromethane (B109758) for certain organic reactions. researchgate.net The ideal synthesis of this compound would incorporate these green principles, utilizing safer reagents, minimizing waste, and choosing environmentally benign solvents.

Below is a table summarizing some traditional versus greener approaches for key transformations in the synthesis of functionalized benzotrifluorides.

| Transformation | Traditional Method | Greener Alternative | Key Advantages of Greener Method |

| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts, Photochemical nitration | Reduced acid waste, milder reaction conditions, improved safety. |

| Bromination | Elemental Bromine (Br₂) | In situ generation from NaBr/oxidant, Zeolite catalysts | Avoids handling of toxic Br₂, reduced waste, catalyst recyclability. |

| Solvent | Dichloromethane, Chloroform | Benzotrifluoride, Water, Supercritical CO₂ | Reduced toxicity, lower environmental impact, potential for easier product separation. |

The application of these green chemistry principles is crucial for the sustainable production of complex and valuable molecules like this compound.

Reactivity and Transformations of 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl (-CF₃) group is a dominant factor in the reactivity of the aromatic ring. As one of the most potent electron-withdrawing groups, its influence is primarily exerted through a strong negative inductive effect (-I). beilstein-journals.org

The trifluoromethyl group, along with the nitro group, strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the powerful inductive withdrawal of electron density from the π-system of the ring. nih.govnih.gov This effect reduces the ring's nucleophilicity, making it significantly less reactive towards attack by electrophiles. beilstein-journals.orgnih.gov

Both the trifluoromethyl and nitro groups are classified as meta-directors for EAS. beilstein-journals.org However, the presence of the strongly activating ortho, para-directing amino group complicates the theoretical regiochemical outcome. In practice, the cumulative deactivation from the -CF₃, -NO₂, and -Br substituents is so profound that further electrophilic substitution on the 4-Amino-3-bromo-5-nitrobenzotrifluoride ring is energetically unfavorable and does not proceed under standard conditions. The electron density is simply too low to facilitate the attack of an incoming electrophile.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | +R > -I (Electron Donating) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I > +R (Electron Withdrawing) | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | -R, -I (Electron Withdrawing) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | -I (Strongly Electron Withdrawing) | Strongly Deactivating | Meta |

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). This reaction pathway is facilitated by the presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl substituents, which are capable of stabilizing the negative charge of the intermediate Meisenheimer complex.

The generally accepted mechanism involves a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. For SₙAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. In this compound, the nitro group is para to the bromo substituent, providing the necessary activation for the C-Br bond to undergo nucleophilic substitution. Potentially, the nitro group itself could also act as a leaving group in some SₙAr reactions.

Transformations Involving the Amino Functionality in this compound

The aromatic amino group (-NH₂) is a versatile functional handle that can undergo a range of transformations, providing a key site for molecular derivatization.

The primary amine in this compound can readily undergo standard derivatization reactions. A particularly important transformation is diazotization, which involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This reaction converts the amino group into a highly versatile diazonium salt intermediate.

This diazonium salt can then be subjected to a variety of subsequent reactions, most notably the Sandmeyer reaction. nih.gov The Sandmeyer reaction allows for the replacement of the diazonium group with a wide array of substituents, including halides (-Cl, -Br, -I), cyano (-CN), and others, using a copper(I) salt catalyst. nih.gov This two-step sequence provides a powerful synthetic route to introduce functionalities that cannot be installed directly onto the aromatic ring.

The conversion of the amino group to a diazonium salt is fundamentally a redox process, involving the oxidation of the nitrogen atoms of the amino group. While direct oxidation of the amino group to a nitroso or nitro functionality is possible, diazotization is the most synthetically significant redox transformation for this compound.

Conversely, the presence of the amino group in the molecule is often the result of a reduction reaction. The precursor to this compound is typically a dinitro compound, where one of the nitro groups is selectively reduced to an amine. The electrochemical reduction of nitrobenzotrifluorides to the corresponding anilines is a well-established method. acs.org

Reactivity of the Bromo Substituent in Coupling and Cross-Coupling Reactions

The bromo substituent at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these reactions is typically Ar-I > Ar-Br > Ar-Cl. tcichemicals.com

The C-Br bond in this compound is activated towards the initial oxidative addition step in palladium-catalyzed cycles due to the electron-deficient nature of the ring. Several key cross-coupling reactions can be envisioned for this substrate:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. It is highly versatile and tolerant of many functional groups, including the amino and nitro groups present on the substrate, provided appropriate conditions are chosen. tcichemicals.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. This would allow for the synthesis of diarylamines or alkylarylamines derived from the core structure. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, yielding an arylethyne derivative. It should be noted that strong electron-withdrawing groups like -CF₃ can sometimes present challenges for this specific coupling reaction, requiring careful optimization of catalysts and conditions. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |

| Buchwald-Hartwig | R₂NH (Amine) | C-N (Aryl-Amine) | Pd₂(dba)₃ or Pd(OAc)₂ with specialized phosphine ligands (e.g., X-Phos) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | C-C (Aryl-Alkyne) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst |

The specific conditions for these reactions—including the choice of palladium catalyst, ligand, base, and solvent—would need to be empirically determined to achieve optimal yields, as the multiple functional groups on the this compound substrate could influence catalyst activity and reaction outcomes. beilstein-journals.orgnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

The bromine atom on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org Methodologies such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions are particularly relevant.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. This transformation is instrumental in synthesizing complex biaryl structures. For instance, a similar compound, 5-bromo-2-nitrobenzotrifluoride, has been used to synthesize 3,3′-bis(trifluoromethyl)-4,4′-diamino-1,1′-biphenyl, a key step involving the formation of a biphenyl structure which likely proceeds through a palladium-catalyzed coupling mechanism before the final reduction of the nitro groups. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgrsc.org While this compound already possesses an amino group, the Buchwald-Hartwig reaction could be employed to introduce a second, different amino substituent at the position of the bromine atom. This would lead to the formation of a substituted benzene-1,2-diamine derivative after the subsequent reduction of the nitro group. The choice of palladium catalyst and phosphine ligand is crucial for the success of these reactions, with sterically hindered ligands often being employed to promote the desired coupling. youtube.com

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzotrifluoride (B45747) derivative. libretexts.orgyoutube.com

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (organoboron or amine) replaces the bromide on the palladium center. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Substituted 4-amino-5-nitro-biphenyl-3-trifluoride derivatives |

| Buchwald-Hartwig Amination | R₂'NH | C-N | Substituted 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine derivatives |

Metal-Free Halogen Transformations

Beyond metal-catalyzed reactions, the bromine atom of this compound can be replaced through metal-free transformations, primarily nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In this compound, both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are potent EWGs. nih.govdoubtnut.com Their presence significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction of this compound with a nucleophile (Nu⁻) would proceed by the addition of the nucleophile to the carbon bearing the bromine atom, followed by the elimination of the bromide ion to restore aromaticity. Research on similarly structured molecules, such as 4-bromo-5-nitrophthalonitrile, demonstrates the feasibility of substituting the bromine atom with phenoxy and other nucleophiles under basic conditions in polar aprotic solvents like DMF. researchgate.net Likewise, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr with various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net

Role of the Nitro Group in Further Functionalization and Reduction

The nitro group is not merely a passive substituent; it is a versatile functional group that plays a critical role in the subsequent reactivity and transformation of the molecule.

Reduction Pathways to Derived Amines and Other Nitrogenous Compounds

One of the most significant transformations of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a fundamental step in the synthesis of many pharmaceuticals and advanced materials, as it introduces a basic and nucleophilic site into the molecule. The reduction of the nitro group in this compound would yield 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine .

The reduction of an aromatic nitro group typically proceeds through a six-electron reduction, often involving nitroso and hydroxylamine intermediates. mt.com Several methods can be employed to achieve this transformation:

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitro compound with hydrogen gas (H₂) over a metal catalyst. google.comresearchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate. This method is often clean and high-yielding. For example, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline is readily reduced to the corresponding diamine using Pd/C and H₂ in ethanol. mdpi.com

Metal/Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Electrochemical Reduction: More recently, electrochemical methods have been developed for the reduction of nitroarenes. These methods can be advantageous as they avoid the use of hazardous chemical reducing agents. Scalable electrochemical reductions of nitrobenzotrifluorides to the corresponding trifluoromethylanilines have been successfully demonstrated. acs.org

Table 2: Common Methods for Nitro Group Reduction| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) | Ethanol or Ethyl Acetate solvent, room temperature to moderate heat |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aqueous/alcoholic solution, often requires heating |

| Electrochemical Reduction | Electric current, specific cathode material (e.g., Pb, C) | Aqueous/organic co-solvent with an electrolyte (e.g., H₂SO₄) |

Exploitation of the Nitro Group's Electron-Withdrawing Properties

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its effect through both induction (-I) and resonance (-R). doubtnut.comquora.com This property profoundly influences the reactivity of the aromatic ring.

As discussed in section 3.3.2, the strong electron-withdrawing nature of the nitro group, in concert with the trifluoromethyl group, deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov This activation is key to enabling the metal-free halogen transformations described earlier. The nitro group's ability to stabilize the intermediate Meisenheimer complex by delocalizing the negative charge is the primary reason for this enhanced reactivity towards nucleophiles. nih.gov This makes the nitro group a crucial directing and activating group for introducing nucleophilic substituents onto the aromatic core.

Mechanistic Investigations of Reactions Involving 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Elucidation of Reaction Pathways and Intermediates

Reactions involving 4-Amino-3-bromo-5-nitrobenzotrifluoride are expected to be dominated by nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

The SNAr pathway is facilitated by the presence of strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the bromine atom. These groups stabilize the intermediate formed during the reaction. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups. The second step involves the rapid expulsion of the bromide ion to restore the aromaticity of the ring, yielding the substituted product.

Another significant reaction pathway for this compound is the reduction of the nitro group. This transformation is a common reaction for nitroaromatic compounds and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding aniline (B41778). The electrochemical reduction of nitrobenzotrifluorides has also been explored, offering a scalable method for the synthesis of trifluoromethyl-substituted anilines. acs.org

Kinetic Studies and Reaction Order Determinations

While specific kinetic data for reactions of this compound are not extensively documented in the literature, the principles of kinetic analysis for SNAr reactions are well-established. The rate of an SNAr reaction is typically dependent on the concentrations of both the aromatic substrate and the nucleophile. The rate law is often expressed as:

Rate = k[Substrate][Nucleophile]

This second-order behavior is consistent with the bimolecular nature of the rate-determining step, which is the formation of the Meisenheimer complex. Kinetic studies on the nucleophilic aromatic substitution of similar nitro-substituted aromatic compounds have confirmed this rate dependence. nih.gov

The reaction rate is also influenced by the nature of the solvent, the nucleophile, and the leaving group. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

| Parameter | Effect on Reaction Rate |

| Nucleophile Strength | Stronger nucleophiles lead to a faster reaction rate. |

| Leaving Group Ability | Better leaving groups (more stable as anions) result in a faster reaction, although this effect is less pronounced than in SN2 reactions as the leaving group departure is not typically the rate-determining step. |

| Solvent Polarity | Polar aprotic solvents generally accelerate the reaction. |

Hammett and Other Linear Free-Energy Relationship Analyses

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the equation:

log(k/k0) = σρ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type and conditions).

For reactions of this compound, the Hammett equation can be used to predict the influence of the amino, bromo, and nitro groups on its reactivity. The σ values for these substituents provide a measure of their electron-donating or -withdrawing ability. A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing substituents, which is characteristic of SNAr reactions where a negative charge is developed in the transition state. wikipedia.org

A study on the direct photolysis of benzotrifluoride (B45747) derivatives demonstrated a correlation between the photoreactivity and the Hammett substituent constants, highlighting the importance of substituent electronic effects. ethz.chacs.org Although this study focuses on a photochemical reaction, the underlying principles of substituent effects on electron distribution are relevant to thermal reactions as well.

| Substituent | Position | Typical σ Value | Effect on SNAr Reactivity |

| -NH2 | para | ~ -0.66 | Deactivating |

| -Br | meta | ~ +0.39 | Activating |

| -NO2 | meta | ~ +0.71 | Strongly Activating |

| -CF3 | para | ~ +0.54 | Strongly Activating |

Note: The positions are relative to the site of nucleophilic attack (the carbon bearing the bromine).

Probing Transition States and Rate-Determining Steps

Computational chemistry provides a powerful means to investigate the structures and energies of transition states. mdpi.com Density functional theory (DFT) and other quantum chemical methods can be used to model the reaction pathway, locate the transition state, and calculate the activation energy. For SNAr reactions, these calculations can confirm that the formation of the Meisenheimer complex is indeed the highest energy barrier along the reaction coordinate.

Theoretical studies on related systems have provided insights into the nature of the transition states in nucleophilic aromatic substitution. These studies can help to rationalize the observed reactivity and selectivity in reactions of compounds like this compound.

Computational Chemistry and Theoretical Studies on 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

There are no specific scholarly articles available that detail quantum chemical calculations for the electronic structure and molecular conformation of 4-Amino-3-bromo-5-nitrobenzotrifluoride. Such studies would typically involve the use of ab initio or semi-empirical methods to determine key electronic properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment. Furthermore, conformational analysis to identify the most stable geometric arrangement of the atoms in the molecule is a standard component of such research but is not found for this specific compound.

Density Functional Theory (DFT) for Reactivity Predictions and Mechanism Validation

Similarly, a dedicated Density Functional Theory (DFT) analysis of this compound for reactivity predictions and mechanism validation is not present in the current body of scientific literature. DFT is a powerful tool for predicting the behavior of molecules in chemical reactions, including identifying sites susceptible to electrophilic or nucleophilic attack. Without such studies, predictions about its reactivity remain generalized based on the known properties of its functional groups.

Predicting Spectroscopic Parameters for Structural Characterization

While the NIST WebBook provides experimental mass spectrum and IR spectrum data for this compound, theoretical predictions of these and other spectroscopic parameters (such as NMR chemical shifts) are not available. nist.gov Computational predictions of spectroscopic data are invaluable for complementing experimental findings and aiding in the structural elucidation of complex molecules.

Analysis of Substituent Effects on Aromatic Ring Activation/Deactivation

The substituent groups on this compound—an amino group (-NH₂), a bromine atom (-Br), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃)—are known to have distinct effects on the reactivity of the aromatic ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Conversely, the nitro and trifluoromethyl groups are strong deactivating groups, directing incoming electrophiles to the meta position. Bromine is a deactivating but ortho-, para-directing halogen.

The interplay of these competing electronic effects on this specific molecule would be a subject of significant interest for a computational study. However, a quantitative analysis of these substituent effects on the aromatic ring activation/deactivation of this compound through computational methods has not been specifically reported.

Advanced Spectroscopic Characterization in Reaction Monitoring and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. By tracking the disappearance of reactant signals and the appearance of product signals directly in the reaction vessel, chemists can gain invaluable insights into reaction kinetics and mechanisms. For reactions involving 4-Amino-3-bromo-5-nitrobenzotrifluoride, both ¹H and ¹⁹F NMR would be particularly informative.

The aromatic region of the ¹H NMR spectrum would allow for the monitoring of changes in the substitution pattern on the benzene (B151609) ring. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, significant shifts in the signals of the aromatic protons would be observed. The integration of these signals over time provides a quantitative measure of the reaction's progress.

Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy offers a clean and sensitive probe for monitoring reactions. The ¹⁹F chemical shift is highly sensitive to the electronic environment of the CF₃ group. Any transformation of the amino or nitro groups, or substitution of the bromine atom, would induce a change in the ¹⁹F chemical shift, providing a clear marker for reaction progression. Computational methods are increasingly used to predict ¹⁹F NMR chemical shifts, which can aid in the assignment of signals to proposed intermediates and products. rsc.orgnih.govnih.gov

Table 1: Hypothetical ¹⁹F NMR Data for In Situ Monitoring of a Reaction of this compound

| Time (minutes) | Reactant Peak (ppm) | Product Peak (ppm) | % Conversion |

| 0 | -62.5 | - | 0 |

| 15 | -62.5 | -61.8 | 25 |

| 30 | -62.5 | -61.8 | 50 |

| 60 | -62.5 | -61.8 | 85 |

| 120 | - | -61.8 | >99 |

| Note: The chemical shift values are hypothetical and for illustrative purposes only. |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Byproducts

Mass spectrometry (MS) is an essential tool for identifying reaction intermediates and byproducts, providing crucial evidence for proposed reaction mechanisms. rsc.org The NIST WebBook confirms the availability of the electron ionization mass spectrum for this compound, which serves as a reference for its reactions. nist.gov

In a typical reaction involving this compound, aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by MS. Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are particularly well-suited for the analysis of reaction mixtures, as they can ionize molecules directly from solution.

For example, in the synthesis of derivatives of this compound, MS can be used to detect the mass of the expected product, confirming the success of the reaction. More importantly, it can reveal the presence of unexpected species. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) provides a distinctive signature that aids in the identification of bromine-containing intermediates and byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of these species, allowing for the determination of their elemental composition and further corroborating their proposed structures.

Table 2: Potential Intermediates and Byproducts in Reactions of this compound Detectable by Mass Spectrometry

| Species | Proposed Structure | Expected m/z (for ⁷⁹Br) |

| Starting Material | C₇H₄BrF₃N₂O₂ | 283.9 |

| Debrominated byproduct | C₇H₅F₃N₂O₂ | 206.0 |

| Product of SNAr with MeO⁻ | C₈H₇F₃N₂O₃ | 252.0 |

| Note: m/z values are for the most abundant isotopes and are simplified for illustrative purposes. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring changes in functional groups during a reaction. The NIST WebBook provides a reference IR spectrum for this compound. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the transformation of the amino (-NH₂) and nitro (-NO₂) groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Any reaction that modifies these groups, such as acylation of the amine or reduction of the nitro group, will result in the disappearance of these characteristic bands and the appearance of new bands corresponding to the newly formed functional groups (e.g., C=O stretch of an amide or the disappearance of the nitro stretches).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy monitors changes in the electronic structure of the molecule. The extended conjugation and the presence of chromophoric groups (nitro and amino) in this compound give it a distinct UV-Vis absorption spectrum. As a reaction proceeds and the substitution pattern or the nature of the functional groups changes, the wavelength of maximum absorption (λ_max) and the molar absorptivity will shift. This change can be monitored over time to determine the kinetics of the reaction. For instance, a nucleophilic substitution of the bromine atom would alter the electronic landscape of the molecule, leading to a predictable shift in the UV-Vis spectrum.

Table 3: Characteristic IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1300 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Advanced Vibrational and Electronic Spectroscopy Techniques

Beyond the standard spectroscopic methods, several advanced techniques can provide deeper mechanistic insights into reactions involving this compound.

Advanced Vibrational Spectroscopy:

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to probe the vibrations of the aromatic ring and the C-Br bond. The symmetric stretching vibration of the nitro group also gives a strong Raman signal. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can detect trace amounts of analytes adsorbed on a metal surface. For studying reaction mechanisms, SERS could potentially be used to detect and characterize low-concentration intermediates that are adsorbed onto a catalytic surface. This is particularly relevant for nitroaromatic compounds, where SERS has been shown to be an effective analytical tool. nih.govoptica.orgrsc.orgnih.govrsc.org

Advanced Electronic Spectroscopy:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This ultrafast spectroscopic technique allows for the observation of very short-lived excited states and reaction intermediates on the femtosecond to picosecond timescale. nd.edudmphotonics.comrsc.orgresearchgate.net For photochemical reactions of this compound, fs-TAS could be employed to study the dynamics of excited state decay and the formation of primary photoproducts, providing a detailed picture of the initial steps of the reaction mechanism. nih.gov

Computational Spectroscopy: The prediction of spectroscopic properties through computational methods, such as Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. nih.govresearchgate.netmdpi.com Theoretical calculations can provide predicted NMR chemical shifts, IR and Raman vibrational frequencies, and electronic transition energies for proposed intermediates and transition states. These calculated spectra can then be compared with experimental data to support or refute a proposed reaction mechanism. For a molecule like this compound, where experimental data on reaction intermediates may be challenging to obtain, computational spectroscopy provides a powerful avenue for mechanistic elucidation.

Advanced Research Applications of 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

The unique arrangement of substituents on the aromatic ring of 4-amino-3-bromo-5-nitrobenzotrifluoride makes it a highly valuable intermediate in multi-step organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, while the amino and bromo groups provide handles for a variety of chemical transformations.

Chemists utilize these functional groups to construct complex molecular architectures, particularly heterocyclic systems, which form the core of many bioactive compounds. The amino group can be readily diazotized and replaced, or it can act as a nucleophile in condensation reactions to form fused ring systems. For instance, similar trifluoromethyl-substituted anilines serve as precursors for insecticides, highlighting the industrial relevance of this class of compounds google.com. The bromo substituent is ideal for cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon or nitrogen-based fragments. The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives that are key precursors for compounds like benzimidazoles, or it can be displaced under specific nucleophilic aromatic substitution conditions. This multi-faceted reactivity allows for a programmed, stepwise synthesis of highly decorated organic molecules that would be difficult to access through other routes.

Exploration as a Core Scaffold in Medicinal Chemistry Research

The this compound structure serves as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets by introducing various modifications. The trifluoromethyl group is particularly prized in drug design for its ability to improve a drug candidate's metabolic stability and cell membrane permeability.

A compelling example of this scaffold's potential is found in research on structurally related compounds. A recent study investigated the antimicrobial and antibiofilm efficacy of 68 aniline (B41778) derivatives against pathogenic Vibrio species, which are a significant cause of foodborne illnesses from seafood mdpi.com. Among the compounds tested, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) , a close structural analog of the bromo-compound, demonstrated significant activity. This highlights the potential of the halogenated nitrobenzotrifluoride core in developing new antimicrobial agents mdpi.com. The study found that these active compounds could suppress biofilm formation and reduce the production of virulence factors like proteases and hemolysins, suggesting a multi-pronged mechanism of action mdpi.com. Such findings strongly support the exploration of this compound and its derivatives as a core scaffold for discovering novel therapeutic agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Key Findings |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | Demonstrated significant antibacterial and antibiofilm properties; reduced virulence factors. mdpi.com |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | Showed potent antibacterial and antibiofilm activity; caused noticeable destruction of the bacterial cell membrane. mdpi.com |

Utilization in Agrochemical Development as a Precursor or Building Block

The development of effective and selective pesticides and herbicides is a major focus of the agrochemical industry. Substituted benzotrifluoride (B45747) derivatives are a well-established class of compounds in this sector. Their unique combination of lipophilicity and metabolic stability often translates into enhanced efficacy and desirable environmental persistence profiles for active ingredients.

The structural motifs present in this compound are found in various patented agrochemical intermediates. For example, processes for producing ortho-nitrobenzonitriles from ortho-nitrobromobenzene precursors, such as 4-bromo-3-nitrobenzotrifluoride, have been developed as key steps in the synthesis of pesticidal 4-benzoylisoxazoles, a class of herbicides google.com. The trifluoromethylaniline moiety is a crucial component of numerous commercial agrochemicals acs.org. Patents reveal that related compounds, such as 4-amino-3-fluorobenzotrifluoride, are valuable intermediates for producing insecticides google.com. The strategic placement of bromo, nitro, amino, and trifluoromethyl groups on a single aromatic ring provides a versatile starting point for synthesizing a wide range of active compounds, allowing for fine-tuning of properties such as target specificity, soil mobility, and degradation rates.

Environmental Fate and Transformation Pathways: A Mechanistic Perspective

The introduction of synthetic compounds like this compound into the environment necessitates a thorough understanding of their potential for transformation and degradation. The compound's structure, featuring an aniline backbone, a nitro group, a bromine atom, and a trifluoromethyl group, suggests several potential pathways for environmental alteration, both through biological and chemical processes.

Microorganisms in soil and water have evolved a diverse array of enzymes capable of transforming aromatic compounds. The biotransformation of this compound would likely involve pathways known for substituted anilines and nitroaromatics.

Nitro Group Reduction: A primary and widespread biotransformation pathway for nitroaromatic compounds is the enzymatic reduction of the nitro group. Nitroreductase enzymes can reduce the nitro group (–NO₂) sequentially to a nitroso (–NO), hydroxylamino (–NHOH), and finally to an amino (–NH₂) group nih.gov. This process can occur under both aerobic and anaerobic conditions and significantly alters the compound's chemical properties and toxicity.

Aniline Dioxygenation: Bacteria capable of degrading anilines often employ dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a catechol derivative nih.gov. This dihydroxylated intermediate is susceptible to ring cleavage, breaking down the aromatic structure into smaller, more easily metabolized aliphatic acids.

Dehalogenation: The carbon-bromine bond can be cleaved by microbial enzymes known as dehalogenases. This can occur through oxidative or reductive mechanisms, replacing the bromine atom with a hydroxyl group or a hydrogen atom, respectively. Fungal systems, in particular, have shown potential for dehalogenating recalcitrant compounds in aerobic environments mdpi.com.

Acetylation and Binding: The amino group of aniline derivatives can be acetylated by microbial enzymes. Furthermore, reactive intermediates formed during biotransformation can covalently bind to soil organic matter (humic substances), a process that reduces their bioavailability and mobility in the environment acs.org.

| Transformation Type | Functional Group Targeted | Key Enzymes Involved | Potential Product Type |

| Nitro Reduction | Nitro (–NO₂) | Nitroreductases | Aromatic Amine |

| Dioxygenation | Aromatic Ring | Aniline Dioxygenases | Catechol derivative |

| Dehalogenation | Bromo (–Br) | Dehalogenases | Phenolic or anilinic derivative |

| Acetylation | Amino (–NH₂) | N-Acetyltransferases | Acetylated Amine |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to degrade persistent organic pollutants in water and soil. These methods rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively attack and break down complex organic molecules.

Fenton and Photo-Fenton Reactions: The Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals kirj.eeindianchemicalsociety.comresearchgate.net. This process is highly effective at oxidizing nitroaromatic compounds. The degradation rate is strongly dependent on factors like pH and the molar ratio of the reactants kirj.ee. The hydroxyl radicals can attack the aromatic ring, leading to hydroxylation, or oxidize the amino group. The presence of UV light (photo-Fenton) can enhance the reaction by recycling the ferric iron (Fe³⁺) back to Fe²⁺, thus sustaining the catalytic cycle.

Ozonation: Ozone (O₃) is a powerful oxidant that can react with organic compounds through direct reaction or through the formation of hydroxyl radicals, particularly at higher pH nih.govresearchgate.net. Studies on the ozonation of anilines show that ozone preferentially attacks the aromatic ring via addition reactions, leading to hydroxylation and ring cleavage nih.govresearchgate.net. The amino group can also be oxidized, potentially forming nitroso or nitro derivatives.

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, utilizes UV light to generate electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. This method has been shown to be effective for the degradation of brominated aromatic compounds and can lead to complete mineralization (conversion to CO₂, water, and inorganic halides) nih.gov.

Future Research Directions and Unresolved Challenges in the Chemistry of 4 Amino 3 Bromo 5 Nitrobenzotrifluoride

Development of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally benign synthetic routes to 4-Amino-3-bromo-5-nitrobenzotrifluoride is a primary challenge. Current synthetic strategies may rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. Future research should focus on "green chemistry" approaches to address these limitations. jddhs.comjddhs.comkashanu.ac.ir

Key areas for investigation include:

Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals or biocatalysts, could enable more selective and efficient synthesis. mdpi.com For instance, the development of catalysts for the direct and regioselective amination, bromination, and nitration of benzotrifluoride (B45747) precursors would be a significant advancement.

Flow Chemistry: Continuous flow processes offer advantages over traditional batch synthesis in terms of safety, scalability, and process control. jddhs.com Developing a continuous flow synthesis for this compound could lead to higher yields and purity while minimizing waste.

Alternative Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and less hazardous reagents is crucial for developing sustainable synthetic protocols. jddhs.comjddhs.comresearchgate.netsemanticscholar.org

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for related compounds. | Use of hazardous reagents, harsh conditions, significant waste generation. |

| Catalytic Synthesis | High selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and stability, optimization of reaction parameters. |

| Biocatalytic Synthesis | High enantioselectivity, environmentally benign conditions. mdpi.com | Limited substrate scope, enzyme stability, and cost. |

| Continuous Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, higher yields. jddhs.com | Initial setup cost, potential for clogging with solid intermediates. |

Discovery of Unprecedented Reactivity Patterns

The interplay of the electron-withdrawing trifluoromethyl and nitro groups with the electron-donating amino group, along with the presence of a bromine atom, suggests that this compound may exhibit novel and unexpected reactivity. A thorough investigation of its chemical behavior is warranted to uncover new synthetic possibilities.

Future research in this area should explore:

Selective Functionalization: Developing methods for the selective transformation of each functional group in the presence of the others is a key challenge. For example, achieving selective reduction of the nitro group without affecting the bromine atom or the trifluoromethyl group would be highly valuable.

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents. Investigating the scope and limitations of these reactions with this specific substrate is essential.

C-F Bond Activation: While the C-F bonds of the trifluoromethyl group are generally robust, recent advances in C-F bond activation could open up new avenues for the functionalization of this moiety. researchgate.net

Photochemical Reactivity: The presence of the nitro group suggests potential for interesting photochemical transformations. Studies on the photolysis of benzotrifluoride derivatives have shown that substituents play a significant role in their photoreactivity. acs.org

Unresolved questions regarding the reactivity of this compound include understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions and elucidating the mechanisms of its various transformations.

Computational Design of Derived Compounds with Tuned Properties

Computational chemistry and in silico modeling are powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired characteristics. researchgate.netnih.govijpsjournal.commdpi.comnih.govresearchgate.net Applying these methods to this compound and its derivatives could accelerate the discovery of new materials and bioactive molecules.

Future computational research should focus on:

Structure-Property Relationships: Using techniques like Density Functional Theory (DFT), researchers can calculate various electronic and structural properties of the molecule. nih.gov This information can be used to establish structure-property relationships and predict how modifications to the molecular structure will affect its properties.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of derivatives of this compound to biological targets, thereby identifying potential drug candidates.

Materials Design: In silico design can aid in the development of new polymers, dyes, and other advanced materials derived from this compound by predicting their electronic, optical, and mechanical properties.

The table below summarizes key computational parameters that can be investigated:

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, reactivity indices. nih.gov | Predicting reactivity, designing new catalysts. |

| Molecular Docking | Binding affinity and mode to biological targets. | Drug discovery and design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Optimizing lead compounds in drug development. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, stability of molecular complexes. | Understanding protein-ligand interactions. |

Emerging Applications in Advanced Materials and Catalysis

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials and catalysts. While its direct applications are yet to be extensively explored, its potential is significant.

Potential emerging applications include:

High-Performance Polymers: The trifluoromethyl group can enhance the thermal stability, chemical resistance, and solubility of polymers. Incorporating this compound as a monomer could lead to the development of novel high-performance polymers with tailored properties.

Organic Dyes and Pigments: The chromophoric nitro and amino groups suggest that derivatives of this compound could function as dyes and pigments with interesting photophysical properties.

Catalysis: The amino group can be a site for coordination to metal centers, suggesting that derivatives of this compound could be developed as ligands for homogeneous catalysis.

Precursors for Heterocyclic Synthesis: This compound can serve as a starting material for the synthesis of a variety of complex heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Further research is needed to synthesize and characterize materials and catalysts derived from this compound and to evaluate their performance in various applications. The exploration of these areas will undoubtedly unveil new and exciting opportunities in the chemistry of this versatile compound.

Q & A

Basic: What are the optimal synthetic routes for 4-Amino-3-bromo-5-nitrobenzotrifluoride, and how can reaction conditions be validated?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzotrifluoride core. A recommended approach is:

- Step 1: Nitration of 3-bromo-4-fluorobenzotrifluoride under controlled HNO₃/H₂SO₄ conditions (60–70°C) to introduce the nitro group.

- Step 2: Reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to yield the amino group.

Validation requires HPLC (purity >95%) and ¹H/¹³C NMR to confirm regioselectivity and functional group integrity. Cross-reference with X-ray crystallography (if crystalline) for unambiguous structural confirmation .

Basic: How can purification challenges (e.g., solubility, byproducts) be addressed for this compound?

Methodological Answer:

Purification strategies depend on solubility profiles:

- Recrystallization: Use a solvent pair like ethyl acetate/hexane (4:1) at low temperatures (0–4°C) to isolate high-purity crystals.

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., 5–20% EtOAc in hexane) to separate bromo/nitro byproducts. Monitor fractions via TLC (Rf = 0.3–0.5).

Storage at 0–6°C in amber vials prevents photodegradation of the nitro group .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is essential to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). ¹H NMR should show amino protons at δ 5.5–6.0 ppm (broad singlet).

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (expected m/z ~315).

- HPLC-DAD: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect nitro group decomposition .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Systematic Analog Synthesis: Replace bromo with chloro/iodo and nitro with cyano to test antimicrobial activity (see ECHA comparative tables ).

- Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).

- Data Analysis: Apply multivariate regression to correlate substituent electronegativity/logP with activity trends .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

Contradictions often arise from substituent positional isomerism or assay conditions. Mitigation strategies include:

- Controlled Replication: Standardize solvent (DMSO concentration <1%) and cell culture conditions.

- Factorial Design: Vary substituents (bromo vs. fluoro), nitro group positioning, and trifluoromethyl orientation in a DOE (Design of Experiments) framework to isolate variables .

- Statistical Validation: Use ANOVA to assess significance of observed differences in activity .

Advanced: What computational methods are suitable for predicting reactivity or binding modes of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., amino group reactivity).

- Molecular Docking: Simulate interactions with target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.

- AI-Driven Optimization: Implement COMSOL Multiphysics or Schrödinger Suite for reaction pathway prediction .

Advanced: How can the mechanism of nitro group reduction be experimentally elucidated?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ FTIR to track nitro (1520 cm⁻¹) to amine (3350 cm⁻¹) conversion.

- Isotopic Labeling: Use ¹⁵N-labeled starting materials to trace nitrogen migration during reduction.

- Intermediate Trapping: Quench reactions at intervals and isolate intermediates (e.g., hydroxylamine) via SPE (Solid-Phase Extraction) .

Advanced: What challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

- Exothermicity Control: Use jacketed reactors with slow reagent addition (<0.5 mL/min) for nitration to prevent runaway reactions.

- Byproduct Management: Implement inline IR spectroscopy to monitor side reactions (e.g., bromine displacement).

- Process Optimization: Apply QbD (Quality by Design) principles to adjust parameters (temperature, stoichiometry) using response surface methodology .

Advanced: How can degradation pathways under acidic/basic conditions be analyzed?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze via LC-MS to identify degradation products (e.g., deaminated or hydrolyzed derivatives).

- Accelerated Stability Testing: Store samples at 40°C/75% RH and track changes using UPLC-PDA.

- Mechanistic Probes: Use H/D exchange experiments (D₂O) to assess protonation sites vulnerable to hydrolysis .

Advanced: How can solubility limitations in aqueous media be overcome for biological testing?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance solubility without toxicity.

- Salt Formation: React the amino group with HCl or trifluoroacetic acid to improve hydrophilicity.

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.